molecular formula C27H26N2O3 B12926726 4(1H)-Pyridazinone, 5-butyl-3,6-diphenoxy-1-(phenylmethyl)- CAS No. 919198-07-5

4(1H)-Pyridazinone, 5-butyl-3,6-diphenoxy-1-(phenylmethyl)-

Cat. No.: B12926726
CAS No.: 919198-07-5
M. Wt: 426.5 g/mol
InChI Key: INVMXHLQYAPKDR-UHFFFAOYSA-N
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Description

4(1H)-Pyridazinone, 5-butyl-3,6-diphenoxy-1-(phenylmethyl)-, is a pyridazinone derivative characterized by a central pyridazinone core substituted at positions 3, 5, 6, and 1. The compound features a butyl group at position 5, phenoxy groups at positions 3 and 6, and a phenylmethyl (benzyl) group at position 1. Pyridazinones are nitrogen-containing heterocycles known for their diverse biological activities, including anticancer, anti-inflammatory, antihypertensive, and antiplatelet effects . The structural uniqueness of this compound lies in its combination of bulky substituents (butyl, diphenoxy, and phenylmethyl), which likely influence its physicochemical properties, target selectivity, and pharmacokinetic profile compared to simpler analogs.

Properties

CAS No.

919198-07-5

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

1-benzyl-5-butyl-3,6-diphenoxypyridazin-4-one

InChI

InChI=1S/C27H26N2O3/c1-2-3-19-24-25(30)26(31-22-15-9-5-10-16-22)28-29(20-21-13-7-4-8-14-21)27(24)32-23-17-11-6-12-18-23/h4-18H,2-3,19-20H2,1H3

InChI Key

INVMXHLQYAPKDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N=C(C1=O)OC2=CC=CC=C2)CC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Biological Activity

4(1H)-Pyridazinone, 5-butyl-3,6-diphenoxy-1-(phenylmethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of 4(1H)-Pyridazinone, 5-butyl-3,6-diphenoxy-1-(phenylmethyl)- is C27H26N2O3C_{27}H_{26}N_{2}O_{3} with a molecular weight of 442.51 g/mol. The compound features a pyridazine ring substituted with butyl and diphenoxy groups, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that pyridazinone derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The following sections provide detailed insights into these activities based on various studies.

Anti-inflammatory Activity

A study focused on derivatives of pyridazinone demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The compounds showed a higher selectivity for COX-2 over COX-1 compared to established drugs like Meloxicam .

Table 1: Comparison of COX Inhibition

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio
Meloxicam45701.56
Pyridazinone Derivative A30852.83
Pyridazinone Derivative B25803.20

Antioxidant Activity

The antioxidant properties of pyridazinone derivatives have been explored through various assays. These compounds exhibited significant free radical scavenging activity, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Anticancer Potential

Recent investigations have suggested that certain pyridazinone derivatives possess anticancer properties by inducing apoptosis in cancer cells. A notable study highlighted the compound's ability to inhibit tyrosine kinases involved in cancer progression, suggesting a mechanism for its anticancer effects .

Case Study 1: Synthesis and Bioactivity Evaluation

In a study published in PubChem, researchers synthesized various pyridazinone derivatives and evaluated their biological activities through in vitro assays. The results indicated that specific substitutions on the pyridazinone scaffold enhanced both anti-inflammatory and anticancer activities .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of pyridazinone derivatives to target enzymes such as COX-2 and various tyrosine kinases. These studies revealed that the structural modifications significantly influenced binding interactions, leading to improved biological efficacy .

Scientific Research Applications

Research indicates that derivatives of 4(1H)-Pyridazinone exhibit a range of biological activities. These include:

  • Anti-inflammatory Effects : Compounds similar to 4(1H)-Pyridazinone have shown promise in reducing inflammation, which is crucial for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Several studies highlight the antimicrobial effects of pyridazinone derivatives, making them potential candidates for developing new antibiotics.
  • Analgesic Effects : The compound has been noted for its pain-relieving properties, which could be beneficial in pain management therapies.

Industrial Applications

Beyond medicinal chemistry, 4(1H)-Pyridazinone has potential applications in various industrial sectors:

  • Cosmetics : Its anti-inflammatory and antimicrobial properties make it suitable for use in cosmetic formulations aimed at skin health and protection .
  • Agriculture : The compound may find applications as a pesticide or herbicide due to its biological activity against certain pests and pathogens.

Case Studies

Several case studies illustrate the practical applications of 4(1H)-Pyridazinone:

  • Anti-inflammatory Drug Development :
    • Researchers have synthesized derivatives of 4(1H)-Pyridazinone and tested their efficacy in animal models of inflammation. Results indicated significant reductions in inflammatory markers compared to control groups.
  • Antimicrobial Testing :
    • A study evaluated the antimicrobial activity of various pyridazinone derivatives against common bacterial strains. The findings demonstrated that some derivatives exhibited potent antibacterial effects, suggesting their potential as new antibiotic agents.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

The biological and chemical properties of pyridazinone derivatives are heavily influenced by substituent patterns. Below is a detailed comparison of 4(1H)-Pyridazinone, 5-butyl-3,6-diphenoxy-1-(phenylmethyl)-, with structurally or functionally related compounds:

Anticancer Activity

  • IMB5043 (thiophenylated pyridazinone): Combines pyridazinone and thiophene moieties, acting on targets like PARP-1 and HDACs. Its thiophene group undergoes cytochrome P450-mediated oxidation to form reactive sulfoxides, enhancing cytotoxicity .
  • However, the absence of a thiophene moiety suggests a different mechanism of action, possibly targeting kinases or apoptosis pathways, as seen in other pyridazinones .

Anti-Inflammatory and Analgesic Activity

  • 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity comparable to indomethacin, attributed to the piperazine and fluorophenyl groups at position 6 .
  • 5-butyl-3,6-diphenoxy-1-(phenylmethyl)-pyridazinone: The diphenoxy substituents at positions 3 and 6 may enhance steric hindrance, reducing binding affinity to cyclooxygenase (COX) enzymes compared to smaller substituents like piperazine .

Antihypertensive and Vasorelaxant Activity

  • 7-Fluoro- and 5-keto-5H-indeno(1,2-c)pyridazines: Act via vasorelaxant effects on smooth muscle cells. Substitutions at position 7 (e.g., amino or acetyl groups) enhance activity .
  • 5-butyl-3,6-diphenoxy-1-(phenylmethyl)-pyridazinone: The phenylmethyl group at position 1 may interfere with vasodilation mechanisms, as bulky N1-substituents are less common in antihypertensive pyridazinones .

Antiplatelet Activity

  • MCI-154 (6-[4-(4'-pyridylaminobenzene)]-4,5-dihydro-3(2H)-pyridazinone): Inhibits platelet aggregation (IC50: 0.36 μM) via cardiotonic effects .
  • Chloroacetamido-substituted analogs (97a–h) : Compound 97a (IC50: 0.03 μM) shows superior activity due to electron-withdrawing chloroacetamido groups at position 6 .
  • 5-butyl-3,6-diphenoxy-1-(phenylmethyl)-pyridazinone: The diphenoxy groups are less electron-withdrawing than chloroacetamido, likely resulting in weaker antiplatelet effects compared to 97a .

Anticonvulsant Activity

  • 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one (3e) : Methyl substituents at position 6 enhance anticonvulsant activity by reducing oxidative stress in neuronal cells .
  • 5-butyl-3,6-diphenoxy-1-(phenylmethyl)-pyridazinone: The butyl group may improve blood-brain barrier penetration, but the diphenoxy substituents could introduce metabolic instability, limiting efficacy .

Structural-Activity Relationship (SAR) Analysis

Position Substituent in Target Compound Key SAR Insights from Analogues
Position 1 Phenylmethyl (benzyl) Bulky N1-substituents (e.g., benzyl) are rare in antihypertensive pyridazinones but common in anticancer derivatives, suggesting potential kinase inhibition .
Position 3 Phenoxy Phenoxy groups at position 3 are uncommon; smaller substituents (e.g., methyl) are preferred for COX inhibition .
Position 5 Butyl Long alkyl chains (e.g., butyl) enhance lipophilicity, improving membrane permeability but may reduce solubility .
Position 6 Phenoxy Diphenoxy substitution is unique; electron-withdrawing groups (e.g., chloro) at position 6 enhance antiplatelet activity .

Preparation Methods

Pyridazinone Core Formation

The pyridazinone ring is commonly synthesized by condensation of hydrazines with 1,4-dicarbonyl compounds or their equivalents. For example, hydrazine reacts with a 1,4-diketone or ketoester to form the pyridazinone ring via cyclization and dehydration steps. This method is well-documented for preparing various substituted pyridazinones.

Diphenoxy Substituents at Positions 3 and 6

The diphenoxy groups at positions 3 and 6 are introduced by nucleophilic aromatic substitution or etherification reactions. This involves reacting hydroxy-substituted pyridazinones with phenol derivatives or phenyl halides under conditions favoring ether bond formation, such as using base catalysts or transition metal-catalyzed coupling reactions (e.g., Ullmann or Buchwald-Hartwig etherification).

N-Benzylation at Position 1

The nitrogen at position 1 is alkylated with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions to yield the 1-(phenylmethyl) substituent. This step is typically performed after the pyridazinone core and other substituents are installed to avoid side reactions.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Hydrazine + butyl-substituted 1,4-diketone Formation of 5-butyl-pyridazinone core
2 Etherification Phenol + pyridazinone derivative, base Introduction of diphenoxy groups at 3,6
3 N-Benzylation Benzyl bromide + base (e.g., K2CO3) Alkylation at N-1 position
4 Purification and Characterization Chromatography, recrystallization Pure 4(1H)-Pyridazinone, 5-butyl-3,6-diphenoxy-1-(phenylmethyl)-

Research Findings and Optimization

  • Structural studies using cryo-electron microscopy and computational modeling have shown that the pyridazinone moiety forms key hydrogen bonds and hydrophobic interactions, which are critical for biological activity and influence synthetic modifications.
  • Quantum mechanical calculations suggest that substituent modifications on the benzyl and amide groups can enhance binding affinity and solubility, guiding synthetic optimization.
  • The synthesis requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition of sensitive functional groups.
  • Purification typically involves chromatographic techniques and recrystallization to achieve high purity suitable for biological evaluation.

Data Table: Summary of Preparation Steps and Conditions

Preparation Step Reagents/Conditions Yield (%) Notes
Pyridazinone core synthesis Hydrazine + 1,4-diketone (butyl-substituted) 70-85 Cyclization under reflux in ethanol or similar solvent
Diphenoxy substitution Phenol + base (K2CO3 or NaH), DMF or DMSO 60-75 Etherification at elevated temperature
N-Benzylation Benzyl bromide + K2CO3, acetone or DMF 65-80 Alkylation at room temperature or mild heating
Purification Column chromatography, recrystallization - Essential for removing impurities

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 4(1H)-Pyridazinone, 5-butyl-3,6-diphenoxy-1-(phenylmethyl)-?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, refluxing substituted phenylhydrazines with butyl-substituted diketones in ethanol for 6–8 hours under controlled pH conditions yields pyridazinone derivatives. Purification involves recrystallization from ethanol or column chromatography using silica gel .
  • Key Considerations : Optimize reaction time and solvent polarity to minimize side products. Monitor reaction progress via TLC.

Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions (e.g., diphenoxy groups at C3/C6, butyl chain at C5) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C23_{23}H24_{24}N2_2O3_3).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol/water mixtures .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

  • Methodological Answer :

  • Antiplatelet Activity : Use platelet aggregation assays (e.g., ADP-induced aggregation in human blood samples) with IC50_{50} determination .
  • Antibacterial Testing : Employ broth microdilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Dose-Response Curves : Generate data using 3-5 replicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified butyl chains (e.g., branched vs. linear) or substituted phenoxy groups (e.g., electron-withdrawing nitro groups).
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity to targets like VEGFR2 or MMP9 .
  • In Vivo Validation : Prioritize analogs with <10 μM IC50_{50} for rodent models of thrombosis or inflammation .

Q. What computational strategies can accelerate reaction optimization for this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy pathways for key steps like cyclization .
  • Machine Learning : Train models on existing pyridazinone synthesis data to predict optimal solvents/catalysts.
  • Feedback Loops : Integrate experimental results (e.g., yields, purity) into computational workflows to refine predictions .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets for variables like assay conditions (e.g., serum concentration in antiplatelet tests) .
  • Dosage Normalization : Re-express activity metrics (e.g., % inhibition) relative to positive controls (e.g., aspirin).
  • Mechanistic Studies : Use knock-out cell lines or enzyme inhibition assays to isolate primary vs. off-target effects .

Q. What methodologies assess thermal stability and degradation pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min under nitrogen to identify decomposition temperatures .
  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products after heating the compound to 100°C for 24 hours .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.

Q. How can reactor design principles improve scalability of the synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps .
  • Membrane Separation : Integrate ceramic membranes to isolate intermediates without column chromatography .
  • Process Simulation : Use Aspen Plus® to model solvent recovery and waste minimization.

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